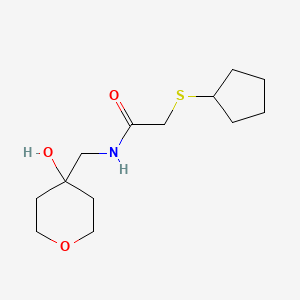
2-(cyclopentylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(cyclopentylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H23NO3S and its molecular weight is 273.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(cyclopentylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide is a compound with potential pharmacological applications. Its biological activity has garnered interest due to its structural features, which may confer unique interactions with biological targets. This article reviews the available literature on its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopentylthio and hydroxytetrahydropyran moieties. Characterization of the compound is performed using various techniques such as NMR, FTIR, and mass spectrometry to confirm the structure and purity.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of similar compounds derived from tetrahydropyran structures. For instance, derivatives have shown significant free radical scavenging activities in assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) . While direct data on this compound is limited, the presence of hydroxyl groups in its structure suggests potential antioxidant properties.
Antimicrobial Activity
Compounds with similar structural motifs have been tested for antimicrobial activity. For example, derivatives containing sulfur and hydroxyl groups have demonstrated effectiveness against various bacterial strains using agar diffusion methods . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacodynamics of this compound. Analogous compounds have been evaluated for their ability to inhibit urease and other enzymes, which are relevant in treating conditions like peptic ulcers and certain cancers . Molecular docking studies suggest that the compound may bind effectively to enzyme active sites, potentially leading to significant inhibitory effects.
Case Study 1: Antihypertensive Effects
A study investigated a series of compounds related to tetrahydropyran derivatives for their antihypertensive effects. The results indicated that modifications in the substituents significantly influenced their activity. Compounds with specific functional groups demonstrated enhanced efficacy in lowering blood pressure compared to their parent molecules .
Case Study 2: Antimicrobial Efficacy
Another study focused on a related class of compounds exhibiting antimicrobial properties. The results showed that certain derivatives were effective against Helicobacter pylori, a common pathogen associated with gastric ulcers. The compounds were tested using both in vitro assays and in vivo models, demonstrating promising results that warrant further investigation .
Research Findings Summary
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-[(4-hydroxyoxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c15-12(9-18-11-3-1-2-4-11)14-10-13(16)5-7-17-8-6-13/h11,16H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHMPSLODTTWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














